![molecular formula C27H20BrN B8228151 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B8228151.png)
2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole
Overview
Description
2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole is a useful research compound. Its molecular formula is C27H20BrN and its molecular weight is 438.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
A study by Patil, Lim, & Lee (2021) developed a novel violet emitter using 7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole (DMID) subunits for OLEDs. This resulted in a pure violet emission with high efficiency and narrow emission spectrum, indicating its potential in OLED technology.
Green Phosphorescent Organic Light Emitting Diodes (PHOLEDs)
Park et al. (2021) designed a new host material utilizing a highly soluble and thermally stable indenocarbazole derivative, including 7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole, for green PHOLEDs. This material demonstrated improved device performance and longevity (Park et al., 2021).
Dye-Sensitized Solar Cells (DSSCs)
In the field of solar energy, Lim et al. (2015) synthesized organic sensitizers containing carbazole and indeno[1,2-b]thiophene for DSSCs, indicating the use of related compounds in solar cell technology (Lim et al., 2015).
Development of Antitumor Agents
Research by Haider et al. (2014) involved the synthesis of b-fused carbazoles, using a derivative similar to 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole, as potential antitumor agents (Haider et al., 2014).
Photophysical Properties and Applications
Wenjian et al. (2000) explored the synthesis and photophysical properties of substituted carbazole-9-acetic/propionic acid, demonstrating its potential in various applications like optoelectronics (Wenjian et al., 2000).
Development of Novel Therapeutic Drugs
Murali et al. (2017) synthesized a series of hetero annulated carbazoles, including a compound with potential as a novel antitumor agent, showcasing the medicinal applications of carbazole derivatives (Murali et al., 2017).
properties
IUPAC Name |
2-bromo-7,7-dimethyl-5-phenylindeno[2,1-b]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN/c1-27(2)23-11-7-6-10-19(23)20-15-22-21-14-17(28)12-13-25(21)29(26(22)16-24(20)27)18-8-4-3-5-9-18/h3-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEDTMHPBMLCOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=C(N4C6=CC=CC=C6)C=CC(=C5)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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